Mpro Inhibitor N3 vs. 11a: Cellular Antiviral Potency Differential in SARS-CoV-2-Infected Vero E6 Cells
In SARS-CoV-2-infected Vero E6 cells, Mpro inhibitor N3 demonstrates an EC50 of 16.77 μM, whereas the comparator compound 11a exhibits an EC50 of 0.53 μM under comparable assay conditions, representing a 31.6-fold higher cellular antiviral potency for 11a relative to N3 [1]. This quantitative difference is substantial and must be accounted for in experimental design. Despite N3's lower cellular potency, its established role as the first structurally characterized Mpro inhibitor complex (PDB: 6LU7) and its cross-coronavirus activity profile distinguish it from 11a, which is more narrowly optimized for SARS-CoV-2 [2].
| Evidence Dimension | Cellular antiviral activity (EC50) in SARS-CoV-2 infection model |
|---|---|
| Target Compound Data | EC50 = 16.77 μM |
| Comparator Or Baseline | Compound 11a: EC50 = 0.53 μM |
| Quantified Difference | 11a is 31.6-fold more potent than N3 in cellular antiviral activity |
| Conditions | SARS-CoV-2-infected Vero E6 cells; culture supernatant viral yield reduction |
Why This Matters
Procurement decisions must align potency requirements with experimental objectives: 11a is superior for high-sensitivity cellular antiviral assays requiring sub-micromolar potency, whereas N3 is appropriate as a structurally validated reference standard and for broad-spectrum coronavirus studies.
- [1] Dai, W., Zhang, B., Jiang, X.-M., Su, H., Li, J., Zhao, Y., Xie, X., Jin, Z., Peng, J., Liu, F., et al. Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science 2020, 368, 1331–1335. View Source
- [2] RCSB Protein Data Bank. 6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3. View Source
